Methyl 2,5-octadecadiynoate

Catalog No.
S14310462
CAS No.
57156-91-9
M.F
C19H30O2
M. Wt
290.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2,5-octadecadiynoate

CAS Number

57156-91-9

Product Name

Methyl 2,5-octadecadiynoate

IUPAC Name

methyl octadeca-2,5-diynoate

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

InChI

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-13,16H2,1-2H3

InChI Key

XQDLQQYTXOVDQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC#CCC#CC(=O)OC

Methyl 2,5-octadecadiynoate is a chemical compound classified as an acetylenic fatty acid methyl ester. Its molecular formula is C19H34O2C_{19}H_{34}O_2, and it has a molecular weight of approximately 294.5 g/mol. The compound features a unique structure characterized by two triple bonds located at positions 2 and 5 of the long hydrocarbon chain, which is typical of acetylenic fatty acids. This structural configuration imparts distinctive chemical properties and potential biological activities to the compound.

, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can be reduced to yield alcohols or other reduced forms using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The ester group in methyl 2,5-octadecadiynoate can be substituted with other functional groups through nucleophilic substitution reactions, typically involving amines, alcohols, or thiols under acidic or basic conditions .

Methyl 2,5-octadecadiynoate has been studied for its potential biological activities. It exhibits properties that may influence cellular processes, including:

  • Anticancer Potential: Some studies suggest that this compound may have anticancer properties, potentially modulating pathways involved in cancer cell proliferation and apoptosis .
  • Antioxidant Activity: The presence of multiple unsaturated bonds in its structure may contribute to antioxidant activities, helping to neutralize free radicals in biological systems .

The synthesis of methyl 2,5-octadecadiynoate typically involves the following methods:

  • Esterification: The most common method is the esterification of the corresponding acetylenic fatty acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid). This reaction is usually conducted under reflux conditions to facilitate the formation of the ester.
  • Alkylation Reactions: Alternative synthetic routes may involve alkylation reactions where appropriate alkynes are reacted with methyl esters under specific conditions to introduce the acetylenic moieties into the fatty acid structure .

Methyl 2,5-octadecadiynoate has several applications across various fields:

  • Biochemical Research: It serves as a valuable reagent in biochemical studies due to its unique structural properties and potential biological activities.
  • Pharmaceuticals: Given its possible anticancer effects, it is being explored for use in developing new therapeutic agents .
  • Cosmetics and Personal Care Products: The compound may also find applications in formulations aimed at enhancing skin health due to its antioxidant properties.

Interaction studies of methyl 2,5-octadecadiynoate focus on its ability to interact with various biological targets:

  • Protein Binding: Research indicates that this compound can bind to specific proteins involved in signaling pathways, potentially altering their activity and influencing cellular responses.
  • Receptor Modulation: Studies have shown that it may modulate receptor functions, which could lead to changes in physiological processes such as inflammation and cell growth .

Methyl 2,5-octadecadiynoate can be compared with several similar compounds based on their structural features and potential applications:

Compound NameStructural FeaturesUnique Properties
Methyl LinoleateTwo double bonds (cis configuration)Commonly found in vegetable oils; anti-inflammatory properties.
Ethyl OleateOne double bondUsed as a solvent and emulsifier; less reactive than methyl 2,5-octadecadiynoate.
Methyl StearateSaturated ester with no double bondsCommonly used as a lubricant and emulsifying agent; stable under various conditions.
Methyl AcetylenoateOne triple bondExhibits unique reactivity due to the presence of a triple bond; used in organic synthesis.

Uniqueness

Methyl 2,5-octadecadiynoate is unique due to its specific arrangement of multiple triple bonds within a long-chain fatty acid structure. This configuration not only influences its reactivity but also contributes to its distinct biological activities compared to other similar compounds. Its potential applications in pharmaceuticals and cosmetics further highlight its significance in research and industry contexts .

XLogP3

7.6

Hydrogen Bond Acceptor Count

2

Exact Mass

290.224580195 g/mol

Monoisotopic Mass

290.224580195 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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